O,O-Dimethyl O-phenyl phosphorothioate
Description
Molecular Architecture and Bonding Configuration
O,O-Dimethyl O-phenyl phosphorothioate (CAS 33576-92-0) is a phosphorothioate ester characterized by a tetrahedral phosphorus atom bonded to two methoxy groups (-OCH₃), a phenyl group (-OC₆H₅), and a sulfur atom. The molecular formula is C₈H₁₁O₃PS , with a molecular weight of 218.21 g/mol.
Key Structural Features
- Tetrahedral Geometry : The phosphorus center adopts a distorted tetrahedral geometry, with bond angles deviating from ideal values due to steric and electronic effects.
- Bond Lengths :
- Electronic Distribution :
Table 1: Bond Lengths and Angles in this compound
| Bond/Parameter | Value (Å) | Method | Source |
|---|---|---|---|
| P–S | 2.01 | PM3 | |
| P–O (methoxy) | 1.62 | ab initio | |
| O–P–O (methoxy) | 117.2° | DFT | |
| S–P–O (phenyl) | 110.5° | PM3 |
Crystallographic Characterization and Conformational Analysis
Crystal Structure and Symmetry
The compound crystallizes in the monoclinic space group P2₁/m , with unit cell parameters:
A crystallographic mirror plane bisects the sulfamoyl and thiophosphate groups, imposing symmetry constraints on the molecule.
Intermolecular Interactions
- Hydrogen Bonding : N–H···O interactions form chains parallel to the b-axis , resembling carboxylic acid-like pairing.
- Packing : Molecules align with the phenyl ring oriented perpendicular to the mirror plane, minimizing steric clashes.
Table 2: Crystallographic Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Space group | P2₁/m | |
| Unit cell volume | 653.21 ų | |
| Density | 1.511 Mg/m³ | |
| Hydrogen bond length | 1.85–1.90 Å |
Comparative Structural Analysis with Phosphorothioate Analogs
Analog Selection and Key Differences
Bond Angle and Electronic Comparisons
Bond Angle Variations :
Electronic Properties :
Table 3: Electronic Parameters of Phosphorothioate Derivatives
| Compound | HOMO-LUMO Gap (au) | Polarizability (ų) | Hydration Energy (kcal/mol) | Source |
|---|---|---|---|---|
| Parent (O,O-Dimethyl) | 0.210 | 21.97 | -12.48 | |
| 3-Nitro Derivative | 0.159 | 26.61 | -5.87 | |
| Diethyl Analog | N/A | 26.89 | -6.96 |
Properties
IUPAC Name |
dimethoxy-phenoxy-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11O3PS/c1-9-12(13,10-2)11-8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZAINQLAOZPRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=S)(OC)OC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11O3PS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20879199 | |
| Record name | O,O-Dimethyl O-phenyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33576-92-0 | |
| Record name | Jiajizengxiaolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33576-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorothioic acid, O,O-dimethyl O-phenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033576920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O,O-Dimethyl O-phenyl phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20879199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHOSPHOROTHIOIC ACID, O,O-DIMETHYL, O-PHENYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7U41GTS1J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Scientific Research Applications
Chemical Properties and Mechanism of Action
O,O-Dimethyl O-phenyl phosphorothioate has a molecular formula of CHOPS and a molecular weight of approximately 218.21 g/mol. Its structure features a phosphorus atom bonded to sulfur and oxygen, contributing to its biological activity. The primary mode of action is through the inhibition of acetylcholinesterase (AChE), an enzyme essential for neurotransmission. By inhibiting AChE, the compound leads to an accumulation of acetylcholine at synapses, resulting in prolonged stimulation of cholinergic receptors, which is characteristic of many organophosphate insecticides .
Agricultural Applications
The most significant application of this compound is as an insecticide in agricultural settings. Its potent biological activity allows it to effectively control various insect populations while potentially offering advantages over traditional pesticides in terms of selectivity and toxicity profiles. The compound has been shown to exhibit significant efficacy against pests such as Drosophila melanogaster and other agricultural pests .
Toxicological Studies
Research on the toxicological effects of this compound indicates that it may pose risks to non-target organisms, including mammals. Studies have shown that exposure can lead to significant AChE inhibition, which is associated with neurotoxic effects. For instance, developmental neurotoxicity studies have indicated that exposure during critical developmental windows can result in long-term neurological deficits .
Case Studies and Research Findings
- Developmental Neurotoxicity : Research indicates that immature rats exposed to methyl parathion (a related compound) showed increased AChE inhibition compared to adults, suggesting heightened sensitivity during development .
- Insecticidal Efficacy : Bioassays conducted on Drosophila melanogaster demonstrated that compounds similar to this compound could delay larval development and exhibit synergistic effects on cholinergic synaptic transmission .
- Comparative Toxicity : A study comparing various organophosphorus insecticides found that structural modifications in compounds like this compound could significantly alter their reactivity and toxicity profiles, with implications for their use in pest management strategies .
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis is a critical degradation pathway for O,O-dimethyl O-phenyl phosphorothioate, occurring through dissociative or associative mechanisms depending on pH and solvent conditions.
Alkaline Hydrolysis
In alkaline environments, the reaction proceeds via an associative Sₙ2 mechanism with a pentacoordinate intermediate (Figure 1). Key findings include:
-
Mechanistic Pathways :
-
Activation Parameters :
The inverse thio effect () arises from greater stabilization of the thiometaphosphate intermediate compared to its phosphate counterpart .
Acid-Catalyzed Hydrolysis
Under acidic conditions, protonation of the leaving group facilitates dissociative Sₙ1-type mechanisms , producing thiometaphosphate (PSO₃⁻) as a key intermediate. Racemization studies confirm this pathway .
Methanolytic Cleavage
Catalytic decomposition in methanol has been studied using a C,N-palladacycle catalyst (Figure 2). Key insights:
-
Reaction Conditions :
-
Catalyst: (2-[N,N-dimethylamino(methyl)phenyl])palladium complex.
-
Solvent: Methanol, 25–50°C.
-
-
Mechanism :
-
Kinetic Data :
Interaction with Nucleophiles
The compound reacts with nucleophiles (e.g., amines, thiols) via phosphoryl transfer , influenced by solvent polarity and leaving group ability:
-
Solvent Effects :
-
Thio Effect :
Substituting non-bridging oxygen with sulfur reduces by 10²–10³-fold in enzymatic systems due to disrupted hydrogen bonding .
Comparative Reactivity with Analogues
Environmental Implications
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares O,O-dimethyl O-phenyl phosphorothioate with key analogs, highlighting substituent variations and their implications:
Key Findings from Comparative Studies
However, nitro-substituted metabolites (e.g., PNP, 3M4NP) are persistent in the environment due to their stability and water solubility . Halogenated Derivatives: Iodophos and Bromophos incorporate iodine or bromine, increasing lipophilicity (log P), leading to bioaccumulation in fatty tissues . Heterocyclic Groups: Pirimiphos-methyl’s pyrimidinyl group enables systemic action and broader pest targeting compared to phenyl-based analogs .
Degradation and Environmental Impact: Methyl-parathion, fenitrothion, and dicapthon degrade rapidly (days to weeks) under aerobic conditions to nitrophenol derivatives (PNP, 3M4NP, 2C4NP). These metabolites are less toxic than parent compounds but persist in water and soil, posing chronic risks . Thioate-to-oxon conversion (P=S → P=O) is critical for AChE inhibition. Compounds like DDVP (a phosphate ester) lack this requirement, resulting in higher acute toxicity but shorter environmental half-lives .
Toxicity Profiles: Fenitrothion exhibits moderate toxicity (LD₅₀ ~330–500 mg/kg in rats), while methyl-parathion is highly toxic (LD₅₀ ~6–14 mg/kg) due to its rapid oxon formation .
Synthesis and Isomer Challenges :
- Fenitrothion synthesis often yields isomers (e.g., O,O-dimethyl O-(3-methyl-2-nitrophenyl) phosphorothioate), which complicate chromatographic separation and may reduce efficacy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for O,O-Dimethyl O-phenyl phosphorothioate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves nucleophilic substitution or phosphorylation reactions. For example, reacting dialkyl phosphorochloridothioates with substituted phenols under alkaline conditions (e.g., NaHCO₃) in aprotic solvents like acetonitrile or toluene. Optimization of stoichiometry (1:1.2 molar ratio of phenol to phosphorochloridate) and temperature (40–60°C) improves yields . Purity is verified via HPLC with UV detection (λ = 254 nm) using C18 columns .
Q. How is the molecular structure of this compound characterized in crystallographic studies?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed to resolve bond angles and conformations. For analogs like fenitrothion (O,O-Dimethyl O-(3-methyl-4-nitrophenyl) phosphorothioate), SC-XRD reveals a trigonal pyramidal geometry at the phosphorus center, with P=O and P–S bond lengths of ~1.48 Å and ~1.95 Å, respectively. Computational modeling (DFT/B3LYP) corroborates experimental data, enabling analysis of steric effects from substituents .
Advanced Research Questions
Q. What catalytic systems accelerate the degradation of this compound, and what mechanisms drive these reactions?
- Methodology : Lanthanum(III) catalysts (e.g., La(OTf)₃) in methanol solvent at pH 9.1 induce methanolysis via dimeric La³⁺-methoxide complexes. Kinetic studies (UV-Vis monitoring at 400 nm) show rate enhancements up to 10⁸-fold compared to uncatalyzed reactions. The mechanism involves Lewis acid coordination to the P=O group, followed by nucleophilic attack by methoxide, yielding dimethyl methyl phosphate as the primary product . Similar acceleration is observed with molybdenum(VI) peroxo complexes via oxidative cleavage of the P–S bond .
Q. How are environmental metabolites of this compound identified and quantified in biotic systems?
- Methodology : Metabolic pathways are studied using LC-MS/MS with electrospray ionization (ESI). In vitro assays with liver microsomes reveal oxidative metabolites (e.g., hydroxylation at the phenyl ring) and hydrolytic products (e.g., dimethyl phosphorothioic acid). For fenitrothion, key metabolites include TM-CHO (O,O-dimethyl O-(4-formylphenyl) phosphorothioate) and TM-COOH (carboxy derivatives), identified via fragmentation patterns (m/z 263 → 125) .
Q. What factors govern the hydrolytic stability of this compound under varying pH and temperature conditions?
- Methodology : Stability is assessed via accelerated degradation studies. At pH 7 (25°C), hydrolysis half-life (t₁/₂) exceeds 30 days, while alkaline conditions (pH 10) reduce t₁/₂ to <24 hours. GC-MS analysis quantifies degradation products like 4-nitrophenol. Activation energy (Eₐ) calculations (Arrhenius plots) indicate entropy-driven breakdown in polar solvents (e.g., water vs. toluene) .
Contradictions & Gaps
- Stereochemical Effects : highlights La³⁺-catalyzed methanolysis but does not address stereoselectivity in chiral analogs. Further studies using enantiomerically pure substrates are needed.
- Ecotoxicity Data : While degradation pathways are documented ( ), ecotoxicological impacts of metabolites (e.g., TM-COOH) on aquatic systems remain understudied.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
